BTCP hydrochloride

Description

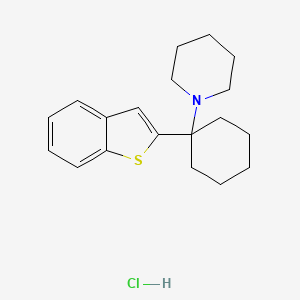

Structure

2D Structure

Properties

Molecular Formula |

C19H26ClNS |

|---|---|

Molecular Weight |

335.9 g/mol |

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;hydrochloride |

InChI |

InChI=1S/C19H25NS.ClH/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;/h3-4,9-10,15H,1-2,5-8,11-14H2;1H |

InChI Key |

XBOZTWUGBRZVBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Btcp Hydrochloride

Ligand-Receptor/Transporter Interactions and Binding Profiles

BTCP (Benocyclidine) hydrochloride, a derivative of phencyclidine (PCP), exhibits a distinct and highly selective interaction profile with monoamine transporters. nih.gov Its unique pharmacological characteristics stem from its specific engagement with the dopamine (B1211576) transporter, while displaying minimal affinity for other related transporters and receptors.

BTCP hydrochloride is characterized as a potent and selective dopamine reuptake inhibitor (DRI). nih.gov Research has consistently demonstrated its high affinity for the dopamine transporter (DAT). The inhibitory concentration (IC50) of BTCP for blocking dopamine uptake has been reported in the nanomolar range, with values cited between 7-8 nM and 70 nM. nih.govnih.gov This potent action shows the specificity of BTCP for the dopamine carrier. nih.gov

Studies involving radiolabelled BTCP have been instrumental in visualizing the distribution of dopamine uptake complexes on dopaminergic neurons, confirming that BTCP is a powerful tool for investigating the DAT system. nih.gov The binding of [3H]BTCP is localized along the neurites (axons and dendrites) of these neurons, rather than the cell bodies. nih.gov

Interactive Data Table: this compound Binding Affinity for DAT

| Compound | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| This compound | IC50 (DA uptake inhibition) | 7-8 nM | nih.gov | |

| This compound | IC50 (DA uptake inhibition) | 70 nM | Rat (primary cultures) | nih.gov |

The available scientific literature consistently highlights this compound as a selective dopamine reuptake inhibitor, which implies a significantly lower affinity for the serotonin (B10506) transporter (SERT) compared to the DAT. While direct, quantitative binding affinity data (such as Ki or IC50 values) for BTCP at SERT are not prominently detailed, its selectivity is a defining feature. This selectivity distinguishes it from non-selective inhibitors like cocaine, which interact with multiple monoamine transporters. frontiersin.org

Interestingly, molecular modeling studies have presented a nuanced perspective. One study performing superposition analysis with rigid cocaine analogs found that BTCP is a better fit to a "front-bridged" cocaine analog, a conformation that is considered optimal for a serotonin reuptake blocker. nih.gov This computational finding suggests that despite its functional selectivity for DAT, the structural framework of BTCP may possess characteristics compatible with the SERT binding pocket. However, this structural compatibility does not translate into potent functional inhibition of SERT.

Similar to its interaction with SERT, this compound demonstrates a low affinity for the noradrenaline transporter (NET). Its classification as a selective DAT inhibitor underscores its preferential binding to the dopamine transporter over other monoamine transporters. nih.gov This selectivity results in a pharmacological profile that is not significantly influenced by the inhibition of noradrenaline reuptake. This is a key differentiator from many other psychostimulants, such as cocaine and methylphenidate, which exhibit potent inhibitory activity at both DAT and NET. frontiersin.org The lack of significant NET engagement means that the functional outcomes of BTCP are primarily driven by its effects on the dopaminergic system.

Although BTCP is a structural analog of phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, its affinity for the NMDA receptor is markedly low. nih.gov Studies have reported an IC50 value of 6 μM for the PCP receptor, indicating that at concentrations where it potently blocks dopamine uptake, it does not significantly engage the NMDA receptor. nih.gov This separation of activities means that BTCP does not possess the characteristic hallucinogenic or dissociative properties associated with NMDA receptor antagonists like PCP. nih.gov

Conversely, recent research has unveiled a significant interaction between BTCP and the nicotinic acetylcholine (B1216132) receptor (nAChR). A 2023 study established that BTCP binds with high affinity to the PCP ion channel binding site of the Torpedo californica nAChR. nih.gov This research determined a dissociation constant (Kd) of 84.2 nM, indicating a potent interaction. nih.gov This finding suggests a potential modulatory role for BTCP at this specific site on the nAChR, an area that warrants further investigation.

Interactive Data Table: this compound Binding at Other Receptors

| Receptor/Site | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| NMDA (PCP site) | IC50 | 6 µM | nih.gov | |

| nAChR (PCP site) | Kd | 84.2 nM | Torpedo californica | nih.gov |

Intracellular Signaling Cascades and Downstream Cellular Responses Mediated by this compound

The specific intracellular signaling cascades and downstream cellular responses directly triggered by this compound's interaction with the dopamine transporter are not extensively detailed in the current body of scientific literature. However, based on its primary mechanism as a potent DAT inhibitor, the expected initial consequence of its action is an increase in the concentration and residence time of dopamine in the synaptic cleft.

This elevation in synaptic dopamine leads to enhanced activation of postsynaptic and presynaptic dopamine receptors (D1-D5). The activation of these G-protein coupled receptors would, in turn, modulate various intracellular signaling pathways. For example, activation of D1-like receptors (D1 and D5) typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Conversely, activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, decreasing cAMP levels, and can also modulate ion channels and other signaling pathways like the phosphoinositide pathway. nih.gov

Therefore, while direct studies on BTCP's downstream signaling are scarce, its potent and selective DAT inhibition would predictably lead to significant, albeit indirect, modulation of these fundamental intracellular signaling cascades in dopaminergically-innervated brain regions.

Transporter Conformational Dynamics and Allosteric Modulation by this compound

The interaction of an inhibitor with a transporter protein can induce or stabilize specific conformational states of that protein, which can influence the transporter's function and the ligand's pharmacological profile. Molecular mechanics and quantum mechanical calculations have determined that an aryl-axial conformer of BTCP is likely its biologically active form. nih.gov

Research into DAT dynamics suggests that different inhibitors can stabilize distinct transporter conformations. For instance, cocaine and its analogs are thought to bind to an open conformation of the transporter, whereas the structurally-related compound benztropine (B127874) (BZT) appears to stabilize a more closed conformation. Given the structural similarities between BTCP and BZT, it is plausible that BTCP may also favor a closed or occluded state of the DAT, though direct evidence for this is pending.

The concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) substrate binding site to modulate transporter activity, is an emerging area in transporter pharmacology. nih.gov While there is evidence for allosteric binding sites on DAT, there is currently no definitive research identifying BTCP as an allosteric modulator. nih.govnih.gov Its potent inhibition of dopamine uptake is consistent with competitive binding at the primary substrate site (S1). However, the unique pharmacological profile of BTCP compared to other DAT inhibitors like cocaine, particularly regarding chronic administration effects, suggests that the precise nature of its interaction with DAT may involve subtle differences in how it affects the transporter's conformational equilibrium. nih.gov

Metabolite Identification and Their Pharmacological Contribution to this compound Activity

In Vitro Biotransformation

Research utilizing rat liver microsomes has been pivotal in elucidating the metabolic pathways of BTCP. nih.govacs.org These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primarily responsible for the phase I metabolism of many xenobiotics. nih.govnih.gov The incubation of this compound with rat liver microsomes in the presence of a NADPH-regenerating system leads to the formation of several metabolites. acs.org

The primary metabolic reactions are oxidations, specifically hydroxylations, occurring at various positions on the BTCP molecule. acs.orgacs.org This process is a common route for the metabolism of cyclic compounds like BTCP and its analogue, phencyclidine (PCP). nih.govbohrium.com

Identification of Metabolites

Through comparative analysis with synthetically prepared standards using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), several monohydroxylated derivatives and two degradation compounds have been identified as metabolites of BTCP. acs.org The identified metabolites from the oxidation of BTCP by rat liver microsomes are detailed in the table below. acs.org

| Compound Number | Metabolite Name |

| 3 | N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol |

| 5 | N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidin-4-ol |

| 9 | 1-[1-(2-Benzo[b]thiophen-4-yl)cyclohexyl]piperidine |

| 10 | 1-[1-(2-Benzo[b]thiophen-6-yl)cyclohexyl]piperidine |

| 14 | 4-(2-Benzo[b]thiopheneyl)-4-piperidinotetrahydropyran |

| 15 | 1-(2-Benzo[b]thiopheneyl)cyclohexene |

| 16 | 1-(2-Benzo[b]thiopheneyl)cyclohexanone |

Data sourced from: Journal of Medicinal Chemistry acs.org

Pharmacological Contribution of Active Metabolites

A significant finding from these metabolic studies is that some of the metabolites are not simply inactive excretion products but possess pharmacological activity themselves. Specifically, two of the monohydroxylated metabolites, N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol (compound 3) and N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidin-4-ol (compound 5), have demonstrated a high affinity for the dopamine transporter (DAT). nih.govacs.org The affinity of these active metabolites for the DAT is a crucial factor, as the primary mechanism of action of BTCP is the inhibition of dopamine reuptake. wikipedia.org

Further investigation into the behavioral effects of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol (3-OH-pip-BTCP) has shown that it exhibits stimulant effects in rats, such as increasing dopamine levels in the nucleus accumbens and increasing locomotion. nih.gov Moreover, 3-OH-pip-BTCP has been found to share similar reinforcing effects with cocaine, suggesting it may act as an agonist at the dopamine transporter. nih.govresearchgate.net

The affinity of BTCP and its primary active metabolites for the dopamine transporter is summarized in the table below.

| Compound | Affinity for Dopamine Transporter (Ki, nM) |

| BTCP | 18.0 ± 2.0 |

| N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol | 15.0 ± 1.0 |

| N-[1-(2-Benzo[b]thiophenyl)cyclohexyl]piperidin-4-ol | 25.0 ± 2.0 |

Data sourced from: Journal of Medicinal Chemistry acs.org

Neurobiological Effects and Neural Circuitry Modulation by Btcp Hydrochloride in Preclinical Models

Regional Brain Activity and Neurotransmitter Dynamics Alterations

Dopamine (B1211576) Release and Reuptake Dynamics in Striatum and Nucleus Accumbens

BTCP hydrochloride, a phencyclidine derivative, is recognized in preclinical models as a potent and highly selective inhibitor of the dopamine (DA) uptake complex. nih.gov Its primary mechanism of action involves binding to the dopamine transporter (DAT), thereby blocking the reuptake of DA from the synaptic cleft and leading to an increase in extracellular DA levels. nih.govresearchgate.net

In vivo microdialysis studies in freely moving rats have demonstrated that this compound administration leads to a significant, dose-dependent elevation of extracellular DA in the striatum. nih.govnih.gov Notably, this increase in striatal DA occurs without a corresponding change in the levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This finding suggests that the primary effect of BTCP in this region is the blockade of DA reuptake, rather than an increase in DA synthesis or release.

The effects of this compound on DA dynamics show regional differences. In the nucleus accumbens, a key region of the mesolimbic pathway, the observed increase in extracellular DA is less pronounced compared to the striatum. nih.gov Furthermore, in the nucleus accumbens, the elevation in DA is accompanied by a reduction in the levels of DOPAC and HVA. nih.gov These distinct effects on dopaminergic terminals in the extrapyramidal and mesolimbic systems underscore the compound's differential modulation of these circuits. nih.gov

Comparative studies with cocaine, another well-known dopamine reuptake inhibitor, have shown that both this compound and cocaine produce similar dose-dependent increases in striatal DA levels. nih.gov Despite binding to different sites on the dopamine transporter, their acute administration results in a comparable elevation of striatal DA. nih.gov

| Brain Region | Effect on Extracellular Dopamine (DA) | Effect on DA Metabolites (DOPAC, HVA) | Reference |

|---|---|---|---|

| Striatum | Dose-dependent increase | No significant change | nih.gov |

| Nucleus Accumbens | Lower increase compared to striatum | Decrease | nih.gov |

Effects on Other Monoaminergic Systems (e.g., serotonin (B10506), noradrenaline)

This compound is characterized by its high selectivity for the dopamine transporter. nih.gov In preclinical studies, it has demonstrated a very high affinity for the DAT with low affinity for the phencyclidine (PCP) receptor. researchgate.net The available research literature from the conducted searches does not provide significant evidence of direct, high-affinity binding to or potent inhibition of the serotonin transporter (SERT) or the norepinephrine (B1679862) transporter (NET) by this compound. This selectivity distinguishes it from other psychostimulants that may have broader effects on multiple monoamine systems. The primary neurobiological effects observed in preclinical models are therefore predominantly attributed to its potent action on the dopaminergic system.

Modulation of Glutamatergic and GABAergic Neurotransmission

The direct effects of this compound on glutamatergic and GABAergic neurotransmission have not been extensively detailed in the reviewed preclinical literature. While phencyclidine (PCP), a structurally related compound, is known to be an NMDA receptor antagonist and to influence both glutamate (B1630785) and GABA systems, it is crucial to note that this compound itself has a low affinity for the PCP receptor. researchgate.net Therefore, the characteristic effects of PCP on glutamatergic and GABAergic systems cannot be directly extrapolated to this compound. The current body of research focuses primarily on the dopaminergic actions of this compound, and further investigation is required to elucidate any potential direct or indirect modulation of the principal excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems.

Neuroanatomical Substrates and Circuitry Engaged by this compound

Basal Ganglia System Contributions

The basal ganglia, a collection of subcortical nuclei critical for motor control and other functions, are a primary site of action for this compound. The striatum, the main input nucleus of the basal ganglia, is densely populated with dopamine transporters. By potently blocking these transporters, this compound significantly elevates extracellular dopamine levels within the striatum. nih.govnih.gov This increased dopaminergic tone directly impacts the activity of the two main output pathways of the basal ganglia originating from the striatum: the direct and indirect pathways.

The direct pathway, which facilitates movement, and the indirect pathway, which inhibits movement, are both modulated by dopamine. Dopamine exerts its effects through D1-like and D2-like receptors, which are differentially expressed on the medium spiny neurons of the direct and indirect pathways, respectively. While specific studies detailing the precise electrophysiological changes in these pathways following this compound administration were not identified in the search, the substantial increase in striatal dopamine strongly suggests a significant modulation of the balance between these two pathways. This alteration of the fundamental circuitry of the basal ganglia is central to the compound's observed effects in preclinical models.

Mesolimbic Reward Pathway Interventions

The mesolimbic reward pathway, a critical circuit in processing reward and motivation, is another key neuroanatomical substrate for this compound. This pathway primarily consists of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens. The rewarding effects of many substances are linked to their ability to increase dopamine levels in the nucleus accumbens.

This compound has been shown to increase extracellular dopamine in the nucleus accumbens, albeit to a lesser extent than in the striatum. nih.gov This action directly implicates the mesolimbic pathway in the neurobiological effects of the compound. The elevation of dopamine in this circuit is a hallmark of substances with reinforcing properties. While the searches did not yield specific data on how this compound alters the firing of VTA neurons or the downstream signaling cascades within the nucleus accumbens, its demonstrated ability to augment dopaminergic transmission in this region confirms its intervention in the mesolimbic reward pathway.

Corticolimbic System Effects

BTCP (1-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine) hydrochloride is a phencyclidine derivative that demonstrates high selectivity and potent inhibitory effects on the dopamine transporter (DAT). nih.govnih.govnih.gov Its actions within the corticolimbic system, a crucial network for reward, motivation, and executive function, are primarily mediated by its modulation of dopamine neurotransmission. The corticolimbic pathway includes key structures such as the nucleus accumbens, striatum, and prefrontal cortex, all of which are densely innervated by dopaminergic neurons.

In preclinical models, this compound has been shown to significantly alter extracellular dopamine levels in these critical brain regions. In vivo microdialysis studies in rats have revealed that BTCP administration leads to a dose-dependent increase in dopamine levels in both the striatum and the nucleus accumbens. nih.govnih.gov This elevation of synaptic dopamine is a direct consequence of BTCP binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft. nih.govnih.gov

Interestingly, the effects of BTCP on dopamine dynamics exhibit regional differences within the corticolimbic circuit. Research comparing its impact on the striatum and the nucleus accumbens found that while BTCP induces a robust, dose-dependent increase in dopamine in the striatum, the effect is less pronounced in the nucleus accumbens. nih.gov In the nucleus accumbens, the dopamine increase is accompanied by a reduction in its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov This suggests that BTCP's modulation of the mesolimbic and extrapyramidal dopaminergic terminals is not uniform, indicating a complex interaction with the regulatory mechanisms of dopamine homeostasis in different parts of the brain. nih.gov Although BTCP and cocaine both inhibit dopamine uptake, they bind to different sites on the transporter, which may account for differences in their long-term effects despite producing similar acute increases in striatal dopamine. nih.govnih.gov

| Brain Region | Effect on Dopamine (DA) Levels | Effect on DA Metabolites (DOPAC, HVA) | Reference |

|---|---|---|---|

| Striatum | Dose-dependent increase | No significant effect | nih.gov |

| Nucleus Accumbens | Increase (less pronounced than in striatum) | Decrease | nih.gov |

Neuroplasticity and Synaptic Remodeling Induced by this compound

The ability of this compound to potently modulate dopaminergic neurotransmission suggests it may induce significant neuroplastic changes and synaptic remodeling, particularly within the corticolimbic circuits. Neuroplasticity, the brain's capacity to reorganize its structure and function in response to experience, is heavily influenced by dopamine. Processes such as long-term potentiation (LTP), a persistent strengthening of synapses that underlies learning and memory, are sensitive to dopaminergic modulation. khanacademy.orgyoutube.com

While direct studies on BTCP's role in synaptic remodeling are limited, research on its parent compound, phencyclidine (PCP), provides valuable insights. Chronic administration of PCP has been shown to increase the density of dendritic spines on pyramidal neurons in the medial prefrontal cortex and the core of the nucleus accumbens in rats. researchgate.net Dendritic spines are small membranous protrusions that receive most excitatory synapses, and changes in their density are a key indicator of synaptic remodeling. nih.gov Given that BTCP is a derivative of PCP and a potent dopamine uptake inhibitor, it is plausible that it could induce similar structural plasticity in these brain regions. nih.govresearchgate.net

Furthermore, the process of LTP is critically dependent on the activation of NMDA receptors. youtube.com Studies have shown that PCP and the related compound ketamine can block hippocampal LTP. nih.gov As BTCP also belongs to the phencyclidine class of compounds, its potential interaction with NMDA receptor-dependent plasticity warrants consideration, although its primary recognized target is the dopamine transporter. nih.govnih.gov The sustained elevation of synaptic dopamine caused by BTCP could influence synaptic strength and structure by modulating the threshold for inducing synaptic plasticity or by interacting with other neurotransmitter systems that regulate neuroplastic events like synaptic pruning and dendritic remodeling. nih.gov

Electrophysiological Modulations and Neuronal Firing Patterns

The modulation of dopamine transporter function by this compound directly translates to alterations in the electrophysiological properties of neurons and their firing patterns. Neuronal communication relies on electrical events, primarily action potentials, and the balance between excitatory and inhibitory inputs determines a neuron's firing rate. mdbneuro.com By increasing the concentration and residence time of dopamine in the synapse, BTCP enhances dopaminergic tone, which in turn modulates the excitability of target neurons, particularly the medium spiny neurons of the nucleus accumbens and striatum. nih.govnih.gov

In preclinical studies, the electrical stimulation-induced release of dopamine is a key measure of dopaminergic terminal function. DAT inhibitors like nomifensine (B1679830) have been shown to potentiate this release, which is a direct electrophysiological consequence of blocking dopamine reuptake. mdpi.com It is expected that BTCP would produce a similar enhancement.

Studies on other psychostimulants that target the DAT, such as cocaine, have demonstrated profound and lasting changes in the intrinsic firing characteristics of neurons in the nucleus accumbens. nih.gov For instance, repeated cocaine exposure leads to opposing adaptations in the two main subdivisions of the nucleus accumbens: a persistent depression in the firing capacity of shell neurons and a transient increase in the firing of core neurons. nih.gov These changes in neuronal excitability are a form of intrinsic plasticity. Given that BTCP acutely increases dopamine levels in these same regions, it is likely to modulate neuronal firing patterns, potentially leading to long-term adaptations in neuronal excitability with repeated exposure. nih.gov The analysis of interspike intervals and the transition between different neuronal states can be quantified using models that reveal the underlying mechanisms of how a pharmacological agent alters neuron firing. nih.gov

| Electrophysiological Parameter | Predicted Effect of BTCP | Underlying Mechanism | Reference |

|---|---|---|---|

| Stimulation-Evoked Dopamine Release | Potentiation | Blockade of dopamine transporter (DAT), preventing reuptake of released dopamine. | mdpi.com |

| Neuronal Firing Rate (e.g., in Nucleus Accumbens) | Modulation (increase or decrease depending on subregion and chronicity) | Altered dopaminergic tone influencing the excitability of medium spiny neurons. | nih.gov |

| Long-Term Potentiation (LTP) | Potential for inhibition | As a phencyclidine derivative, may share properties with PCP/ketamine which are known to block LTP. | nih.gov |

Behavioral Pharmacology and Neurobehavioral Phenotypes in Preclinical Animal Models

Locomotor Activity and Motor Coordination Assessments

Studies in preclinical models have consistently demonstrated that BTCP hydrochloride significantly influences locomotor activity. In C57BL/6 mice, BTCP administration has been shown to dose-dependently affect locomotor activity. nih.gov Similarly, in rats, an active metabolite of BTCP, N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidin-3-ol (3-OH-pip-BTCP), dose-dependently increased locomotor activity. nih.gov This effect is closely linked to its primary mechanism of action as a dopamine (B1211576) reuptake inhibitor, leading to increased levels of dopamine in the nucleus accumbens, a key brain region involved in motor control. nih.gov

The stimulant effects of BTCP on locomotion have been compared to those of cocaine. Research indicates that both substances produce similar increases in locomotor activity, although the chronic effects and the development of sensitization can differ. nih.gov For instance, repeated administration of cocaine leads to a sensitized locomotor response to a subsequent challenge with either cocaine or BTCP. nih.gov Conversely, tolerance-like effects on locomotor activity have been observed with high doses of BTCP after repeated administration. nih.gov

Table 1: Effects of this compound on Locomotor Activity

| Animal Model | Compound | Key Findings | Reference |

|---|---|---|---|

| C57BL/6 Mice | This compound | Dose-dependently affects locomotor activity. Tolerance-like effects observed at high doses with repeated administration. | nih.gov |

| Rats | 3-OH-pip-BTCP (active metabolite) | Dose-dependently increased locomotor activity. | nih.gov |

| C57BL/6 Mice | Cocaine (for comparison) | Repeated administration produces sensitization to the locomotor effects of both cocaine and BTCP. | nih.gov |

Reward-Related Behaviors and Reinforcement Mechanisms

The rewarding and reinforcing properties of this compound have been investigated using self-administration paradigms, which are considered the gold standard for assessing abuse liability. Studies have shown that BTCP is a potent reinforcer in rats. nih.gov In drug-naive rats, BTCP was found to maintain intravenous self-administration, demonstrating its primary reinforcing effects. nih.gov

When compared to cocaine at equimolar concentrations, BTCP has been shown to have greater reinforcing effects under certain schedules of reinforcement. nih.gov For example, on a progressive-ratio schedule, where the number of responses required to receive an infusion increases progressively, rats exhibited higher breaking points for BTCP than for cocaine, suggesting a stronger motivation to obtain the drug. nih.gov Furthermore, BTCP has been shown to substitute for cocaine in rats trained to self-administer cocaine, indicating that it has cocaine-like reinforcing effects. researchgate.net Pretreatment with BTCP can dose-dependently decrease the self-administration of a high dose of cocaine and increase the intake of a low dose of cocaine, which is characteristic of a leftward shift in the dose-response curve for cocaine self-administration. nih.govresearchgate.net These findings suggest that BTCP possesses significant abuse liability, comparable to or even greater than that of cocaine under specific conditions.

Table 2: Reinforcing Effects of this compound in Self-Administration Paradigms

| Animal Model | Experimental Paradigm | Key Findings | Reference |

|---|---|---|---|

| Rats | Intravenous Self-Administration (Fixed-Ratio Schedule) | BTCP maintained self-administration, producing an inverted U-shaped dose-effect curve similar to cocaine. | nih.gov |

| Rats | Intravenous Self-Administration (Progressive-Ratio Schedule) | BTCP supported higher breaking points than cocaine at equimolar doses, suggesting greater reinforcing efficacy. | nih.gov |

| Rats | Cocaine Self-Administration with BTCP Pretreatment | BTCP dose-dependently decreased self-administration of high-dose cocaine and increased intake of low-dose cocaine. | nih.govresearchgate.net |

| Rats | Substitution for Cocaine Self-Administration | BTCP substituted for the reinforcing effects of cocaine. | researchgate.net |

Cognitive Function and Learning Paradigms

Specific research directly investigating the effects of this compound on cognitive function and performance in various learning paradigms is not extensively available in the public domain. While the compound's primary action on the dopamine system suggests potential modulation of cognitive processes such as attention, learning, and memory, dedicated studies using paradigms like the Morris water maze, novel object recognition, or passive avoidance tasks with BTCP are not prominently reported in the reviewed literature. The cognitive effects of dopamine reuptake inhibitors can be complex, and further research is needed to elucidate the specific impact of BTCP on these functions.

Investigatory, Exploratory, and Aversive Behaviors

Detailed studies focusing on the effects of this compound on investigatory, exploratory, and aversive behaviors in preclinical models are limited in the available scientific literature. Standard behavioral tests such as the open-field test for general exploration and anxiety-like behavior, the elevated plus-maze for assessing anxiety, and light-dark box tests have not been extensively reported in the context of BTCP administration. Therefore, a comprehensive profile of BTCP's effects on these specific behavioral domains remains to be established.

Stereotypical Behaviors and Sensitization/Tolerance Phenomena

Repeated administration of psychostimulants can lead to behavioral sensitization, which is a progressive and enduring enhancement of the motor-stimulant effects of the drug. researchgate.net In the case of BTCP, studies have shown that it can induce sensitization. nih.gov Research in C57BL/6 mice demonstrated that repeated administration of cocaine led to a sensitized locomotor response when the animals were subsequently challenged with BTCP, a phenomenon known as cross-sensitization. nih.gov This suggests a shared mechanism of action between the two compounds, likely involving adaptations in the dopaminergic system. nih.gov

However, the development of sensitization to BTCP itself appears to be dose-dependent. While repeated administration of cocaine consistently produces sensitization, repeated exposure to low and intermediate doses of BTCP did not significantly alter the locomotor response to a subsequent BTCP challenge. nih.gov In contrast, a tolerance-like effect was observed after repeated administration of a high dose of BTCP. nih.gov Information regarding the induction of specific stereotypical behaviors (e.g., repetitive, purposeless movements) by BTCP is not as extensively documented as its effects on locomotor activity.

Table 3: Sensitization and Tolerance Effects of this compound

| Animal Model | Treatment Regimen | Behavioral Outcome | Phenomenon | Reference |

|---|---|---|---|---|

| C57BL/6 Mice | Repeated cocaine administration, followed by BTCP challenge | Enhanced locomotor response to BTCP | Cross-Sensitization | nih.gov |

| C57BL/6 Mice | Repeated low to intermediate doses of BTCP | No significant change in locomotor response to BTCP challenge | - | nih.gov |

| C57BL/6 Mice | Repeated high dose of BTCP | Decreased locomotor response to BTCP challenge | Tolerance-like effect | nih.gov |

Drug Discrimination Paradigms and Cross-Generalization Profiles

Drug discrimination paradigms are utilized to assess the subjective effects of a compound by training animals to distinguish between the effects of a specific drug and a vehicle. Studies have demonstrated that rats can be trained to discriminate BTCP from saline. researchgate.net In these paradigms, BTCP and cocaine have been shown to fully cross-substitute for each other, indicating that they produce similar interoceptive cues. researchgate.net

Further characterization of BTCP's discriminative stimulus effects has been conducted by testing other monoamine reuptake inhibitors. Dopamine reuptake blockers such as mazindol, GBR12909, and methylphenidate produced dose-related increases in the selection of the BTCP-appropriate lever in trained rats. researchgate.net Interestingly, norepinephrine (B1679862) reuptake inhibitors like nisoxetine (B1678948) and desipramine (B1205290) also resulted in a higher level of selection of the BTCP-associated lever, a profile similar to that observed in rats trained with low doses of cocaine. researchgate.net This suggests that the discriminative stimulus effects of BTCP, while primarily dopaminergic, may also have a noradrenergic component. The alpha1-adrenergic antagonist prazosin (B1663645) was found to block the discriminative stimulus effects of BTCP, but not those of cocaine, further highlighting subtle differences in their pharmacological profiles. researchgate.net

Table 4: Drug Discrimination Profile of this compound

| Animal Model | Training Drug | Test Drug | Key Findings | Reference |

|---|---|---|---|---|

| Rats | BTCP | Cocaine | Full cross-substitution observed. | researchgate.net |

| Rats | Cocaine | BTCP | Full cross-substitution observed. | researchgate.net |

| Rats | BTCP | Dopamine Reuptake Inhibitors (e.g., mazindol, GBR12909) | Dose-related selection of the BTCP-appropriate lever. | researchgate.net |

| Rats | BTCP | Norepinephrine Reuptake Inhibitors (e.g., nisoxetine, desipramine) | Higher levels of selection of the BTCP-appropriate lever. | researchgate.net |

| Rats | BTCP | Prazosin (alpha1-adrenergic antagonist) | Blocked the discriminative stimulus effects of BTCP. | researchgate.net |

Structure Activity Relationship Sar and Synthetic Chemistry of Btcp Hydrochloride Derivatives

Core Structural Modifications and Analog Design Principles

The design of BTCP analogs is guided by the principle of systematically modifying its core components to probe the structural requirements of its binding sites. nih.gov Research has explored alterations to the piperidine (B6355638) and cyclohexyl rings, as well as the benzo[b]thiophene group. nih.govnih.gov

Key modifications include:

Piperidine and Cyclohexyl Ring Size: Early studies on BTCP revealed that altering the size of the piperidine and cyclohexyl rings resulted in different, and sometimes opposite, changes in affinity for sites on the dopamine (B1211576) transporter labeled by different radioligands ([³H]BTCP and [³H]cocaine). This suggested that these radioligands may label distinct sites on the transporter. The cyclohexyl ring, in particular, was identified as the optimal size for high-affinity binding corresponding to BTCP itself. nih.gov

Benzo[b]thiophene Moiety: The benzo[b]thiophene group is a critical pharmacophoric element. Its replacement or modification is a key strategy in analog design to explore electronic and steric interactions within the binding pocket. nih.gov

Cyclohexyl Ring Functionalization: Another design strategy involves functionalizing the 4-position of the cyclohexane (B81311) moiety. This has been achieved by introducing a substituted nitrogen atom at this position, allowing for the synthesis of a diverse range of analogs from a common intermediate. nih.gov

These principles allow for the systematic exploration of the chemical space around the BTCP scaffold to identify derivatives with optimized pharmacological properties.

Substituent Effects on Ligand Binding Affinity and Functional Efficacy

The addition of various substituents to the BTCP core structure, particularly on the piperidine nitrogen, has profound effects on its ability to bind to the dopamine transporter and inhibit dopamine uptake. A considerable degree of structural variation is permitted for the N-substituents while retaining high (nanomolar) affinity for the transporter. nih.gov

Studies on a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines have shown that, generally, increasing the size and lipophilicity of the N-substituents leads to improved binding affinity. nih.gov However, the effect on dopamine uptake inhibition is less predictable. nih.govresearchgate.net Surprisingly, monoalkyl N-substituted BTCP derivatives demonstrated the highest affinity for the dopamine transporter in one study. For instance, the N-butyl derivative exhibited an IC₅₀ of 0.3 nM for sites labeled by [³H]-BTCP. nih.gov

The following table summarizes the binding affinities and dopamine uptake inhibition for a selection of N-substituted BTCP analogs. nih.gov

| Compound | N-Substituent(s) | [³H]Cocaine Binding IC₅₀ (nM) | [³H]BTCP Binding IC₅₀ (nM) | DA Uptake Inhibition IC₅₀ (nM) |

| BTCP (2) | Piperidine | 39 | 5 | 100 |

| 10 | n-Butyl | 60 | 0.3 | 24 |

| 14 | Cyclopropylmethyl | 23 | 1 | 30 |

| 23 | Diethyl | 100 | 10 | 140 |

| 31 | Dibutyl | 4500 | 250 | 100 |

Data sourced from rat forebrain homogenates and rat brain synaptosomes. nih.gov

These findings indicate that the binding site can accommodate a range of N-substituents, and that binding affinity does not always correlate directly with functional potency for uptake inhibition. nih.govresearchgate.net

Stereochemical Influences on Pharmacological Activity of BTCP Hydrochloride Analogs

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological activity of BTCP analogs, as is common for many tropane-based compounds. nih.govnih.gov The synthesis of optically pure analogs presents a significant challenge, particularly in establishing the correct spatial relationship between substituents on the tropane (B1204802) skeleton. nih.gov For related phenyltropane analogs of cocaine, the cis relationship between the C-2 and C-3 substituents is crucial for activity. nih.gov

While specific studies on the stereoisomers of BTCP itself are not extensively detailed in the provided search results, principles from related compounds are highly relevant. For instance, in the synthesis of 3β-(substituted phenyl)tropane analogs, all the described active compounds possess the same absolute configuration as natural (-)-cocaine, highlighting the importance of a specific stereoisomer for biological activity. nih.gov

Reactions that proceed with a defined stereochemical outcome are therefore highly valuable in the synthesis of such analogs. The Mitsunobu reaction, for example, is a powerful method for inverting the stereochemistry at a chiral center. organic-chemistry.orgnih.gov This reaction proceeds with a clean inversion of configuration when a secondary alcohol is converted to an ester, ether, or other functional group, making it a powerful tool for accessing specific stereoisomers that might otherwise be difficult to synthesize. organic-chemistry.orgnih.gov This control over stereochemistry is essential for developing potent and selective BTCP analogs.

Novel Synthetic Pathways and Methodologies for this compound and Its Analogs

A variety of synthetic strategies have been developed to construct BTCP and its derivatives. These methods often focus on efficiently building the core 1-(aryl-cyclohexyl)piperidine structure. nih.gov

One common and effective approach involves the use of organometallic reagents, such as Grignard reagents. nih.govresearchgate.net A general pathway starts with the reaction of piperidine with a cyclohexanone (B45756) derivative to form an intermediate, which then reacts with an aryl Grignard reagent, like benzo[b]thien-2-yl-magnesium bromide, to form the BTCP scaffold. nih.govresearchgate.netlibretexts.org

Key Synthetic Methodologies:

| Methodology | Description | Key Reagents | Reference |

| Grignard Reaction | A primary method for forming the C-C bond between the cyclohexyl ring and the benzo[b]thiophene moiety. An α-aminonitrile intermediate is reacted with an arylmagnesium bromide. | ArMgBr, Et₂O | nih.govresearchgate.net |

| Organolithium Reaction | An alternative to the Grignard reaction, using an aryllithium reagent to add the aromatic group. | ArLi, Et₂O | nih.govresearchgate.net |

| Cyclohexyl Ring Functionalization | A multi-step pathway to introduce substituents onto the cyclohexyl ring, often involving protection/deprotection steps and reductive amination or acylation. | R'COCl, LiAlH₄, TFA | nih.gov |

| Mitsunobu Reaction | A versatile reaction used for the stereospecific conversion of alcohols, which can be applied to synthesize analogs with specific stereochemistry through inversion of configuration. | PPh₃, DEAD/DIAD | organic-chemistry.orgnih.govwikipedia.org |

A representative synthetic scheme for preparing BTCP analogs involves reacting 1-piperidinocyclohexanecarbonitrile (B162700) with benzo[b]thien-2-yl-magnesium bromide in diethyl ether. nih.govresearchgate.net Further diversification can be achieved by modifying the starting materials or by functionalizing the initial product. For instance, analogs with a spacer between the piperidylcyclohexyl and aryl moieties have been synthesized using aryllithium reagents. nih.govresearchgate.net These robust synthetic routes are essential for producing the diverse analogs needed for comprehensive structure-activity relationship studies.

Analytical and Methodological Advancements in Btcp Hydrochloride Research

Chromatographic and Spectroscopic Techniques for BTCP Hydrochloride Analysis in Research Matrices

Chromatographic and spectroscopic techniques are fundamental for the qualitative and quantitative analysis of this compound and its metabolites in various biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are among the most powerful methods employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. mansapublishers.comnih.gov For this compound analysis, reverse-phase HPLC is commonly utilized, where a nonpolar stationary phase is used with a polar mobile phase. bas.bgnih.gov The separation is based on the differential partitioning of the analyte between the two phases. UV detection is often employed, with the wavelength set to one of BTCP's absorbance maxima (229, 270, or 300 nm) for optimal sensitivity. researchgate.net HPLC methods can be developed for the routine analysis of BTCP in pharmaceutical formulations and for the quantification of the parent compound and its metabolites in biological matrices such as plasma, urine, and brain tissue. walshmedicalmedia.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is particularly useful for the analysis of volatile and thermally stable compounds. For non-volatile compounds like BTCP, derivatization is often required to increase their volatility. GC-MS provides high sensitivity and specificity, allowing for the unambiguous identification of BTCP and its metabolites based on their retention times and mass spectra. nih.gov One study successfully used GC-MS, alongside HPLC, to identify and quantify BTCP and its primary metabolites in mouse plasma, urine, and brain, highlighting the technique's utility in in vivo metabolic studies. walshmedicalmedia.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique that has become a cornerstone in modern bioanalysis. researchgate.netnih.gov It couples the separation capabilities of liquid chromatography with the high selectivity of tandem mass spectrometry. A highly sensitive and rapid LC-ESI-MS/MS method has been developed for the quantification of BTCP. walshmedicalmedia.comyoutube.com This method utilizes a deuterium-labeled internal standard ([²H10]BTCP) for accurate quantification and employs Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. walshmedicalmedia.comphmethods.net The technique has been successfully applied in MS Binding Assays, providing a powerful alternative to traditional radioligand binding assays. youtube.com

| Technique | Principle | Application in BTCP Research | Key Findings/Advantages |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of BTCP in pharmaceutical dosage forms and biological samples. mansapublishers.comwalshmedicalmedia.comnih.gov | Robust, reliable for routine analysis. bas.bgnih.gov |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of BTCP and its metabolites in vivo. walshmedicalmedia.comnih.gov | High specificity and sensitivity for metabolic profiling. researchgate.netnih.gov |

| LC-ESI-MS/MS | LC separation combined with highly selective tandem mass spectrometry. researchgate.netnih.gov | Ultrasensitive quantification of BTCP in biological matrices for binding assays. walshmedicalmedia.comyoutube.com | Enables highly sensitive and rapid analysis, facilitating advanced assay development. youtube.comphmethods.net |

Radioligand Binding Assays and Receptor Autoradiography for this compound Studies

Radioligand binding assays and receptor autoradiography are indispensable tools for characterizing the interaction of this compound with its molecular targets.

Radioligand Binding Assays are considered the gold standard for determining the affinity of a ligand for a receptor. youtube.com These assays typically involve the use of a radiolabeled ligand that binds to the target receptor. In the context of BTCP, [3H]BTCP has been used as a radioligand to label the dopamine (B1211576) transporter in the mouse brain. researchgate.net Competitive binding assays, where a non-radiolabeled compound (like BTCP) competes with a radioligand for binding to the receptor, are used to determine the affinity (Ki) of the unlabeled compound. youtube.com

A significant advancement in this area is the development of MS Binding Assays using BTCP as a non-labeled reporter ligand. walshmedicalmedia.comyoutube.com This innovative approach circumvents the need for radiolabeling by using highly sensitive LC-ESI-MS/MS to quantify the amount of unlabeled BTCP bound to the receptor. walshmedicalmedia.comyoutube.com These assays, including saturation, kinetic, and competition experiments, have shown excellent correlation with traditional radioligand binding assays and represent a potent and reliable alternative for characterizing ligand binding. youtube.com

Receptor Autoradiography is a technique used to visualize the distribution of receptors in tissue sections. criver.com In this method, a tissue slice is incubated with a radiolabeled ligand (such as [3H]BTCP), which binds to the target receptors. The tissue is then exposed to a photographic emulsion or a phosphor imaging plate to create an image of the receptor distribution. criver.comresearchgate.net This technique can be used to map the anatomical location of BTCP binding sites within the brain and other tissues with high resolution. nih.gov Ex vivo autoradiography can also determine the receptor occupancy of BTCP in tissues from drug-treated animals. criver.com

| Technique | Principle | Application in BTCP Research | Key Insights |

|---|---|---|---|

| Radioligand Binding Assays | Quantifies the interaction between a radiolabeled ligand and a receptor. youtube.com | Determining the binding affinity of BTCP for its target receptors, such as the dopamine transporter. researchgate.net | Provides quantitative data on receptor binding parameters (Ki, Kd, Bmax). youtube.com |

| MS Binding Assays | Uses LC-MS/MS to quantify an unlabeled reporter ligand (BTCP) to assess receptor binding. walshmedicalmedia.comyoutube.com | An alternative to radioligand assays for saturation, kinetic, and competition binding studies. youtube.com | Offers a reliable, non-radioactive method for characterizing ligand-receptor interactions. youtube.com |

| Receptor Autoradiography | Visualizes the distribution of radiolabeled ligand binding in tissue sections. criver.comresearchgate.net | Mapping the anatomical distribution of BTCP binding sites in the brain. nih.gov | Provides spatial information on receptor localization and occupancy. criver.com |

In Vitro Cellular Models and High-Throughput Screening for this compound

In vitro cellular models and high-throughput screening (HTS) are crucial for the initial characterization of the biological activity of compounds like this compound and for the discovery of new molecules with similar properties. nih.govduq.edu

In Vitro Cellular Models provide a simplified and controlled environment to study the cellular effects of a compound. sci-hub.senih.gov These models can range from primary cell cultures to immortalized cell lines that express the target of interest. nih.govduq.edu For BTCP research, cell lines expressing the dopamine transporter (DAT) are particularly relevant. These cells can be used to assess the potency of BTCP in inhibiting dopamine uptake in a cellular context. In one study, BTCP was assayed against bloodstream form T. brucei brucei cells and human MRC-5 cells to determine its efficacy and selectivity, demonstrating the utility of cell-based assays in evaluating the compound's activity spectrum.

High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds to identify "hits" that interact with a specific biological target. HTS assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and utilize a variety of detection methods, such as fluorescence, luminescence, or radiometric readouts. In the context of BTCP, HTS could be employed to screen for novel compounds that bind to the dopamine transporter or allosterically modulate its function. The development of robust and sensitive assays, such as those based on fluorescence resonance energy transfer (FRET) or cell viability, is key to the success of HTS campaigns.

| Method | Description | Application to BTCP | Example Finding |

|---|---|---|---|

| In Vitro Cellular Models | Use of cultured cells (primary or cell lines) to study biological effects in a controlled setting. sci-hub.senih.gov | Assessing the functional activity of BTCP on the dopamine transporter and evaluating its effects on cell viability. | BTCP exhibited an EC50 value of 10 µM against T. brucei brucei cells and 29 µM against MRC-5 cells. |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries to identify active molecules. | Discovering new dopamine transporter inhibitors with pharmacological profiles similar or superior to BTCP. | HTS can rapidly identify potential lead compounds for further development. |

In Vivo Microdialysis and Voltammetry for Neurochemical Monitoring

To understand the effects of this compound on brain neurochemistry in a living organism, techniques like in vivo microdialysis and voltammetry are employed. These methods allow for real-time monitoring of neurotransmitter levels in specific brain regions.

In Vivo Microdialysis is a sampling technique that allows for the collection of molecules from the extracellular fluid of a specific brain region in a freely moving animal. nih.gov A small probe with a semi-permeable membrane is implanted into the brain, and a physiological solution is slowly perfused through it. Neurotransmitters and metabolites in the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed, often by HPLC or LC-MS/MS. This technique can be used to measure changes in extracellular dopamine concentrations following the administration of BTCP, providing direct evidence of its dopamine reuptake inhibitory effects in the brain. nih.gov

Voltammetry , particularly Fast-Scan Cyclic Voltammetry (FSCV), is an electrochemical technique used to measure rapid changes in the concentration of electroactive neurochemicals like dopamine. bas.bg A carbon-fiber microelectrode is implanted into the brain, and a rapidly changing voltage is applied to it. This causes the oxidation and reduction of electroactive molecules at the electrode surface, generating a current that is proportional to their concentration. FSCV offers excellent temporal resolution (on the order of seconds), making it ideal for studying the phasic release of dopamine and how it is modulated by drugs like BTCP. nih.gov

| Technique | Principle | Application in BTCP Research | Key Advantage |

|---|---|---|---|

| In Vivo Microdialysis | Sampling of extracellular fluid via a semi-permeable probe for subsequent analysis. nih.gov | Measuring tonic changes in extracellular dopamine levels after BTCP administration. nih.gov | Allows for the measurement of a wide range of neurochemicals and their metabolites. |

| Voltammetry (FSCV) | Electrochemical detection of rapid changes in electroactive neurotransmitters. | Monitoring phasic dopamine release and reuptake inhibition by BTCP in real-time. bas.bgnih.gov | High temporal and spatial resolution for detecting transient neurochemical events. |

Advanced Neuroimaging Techniques (Preclinical) in this compound Studies

Preclinical neuroimaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), provide a non-invasive means to study the effects of this compound in the living brain.

Positron Emission Tomography (PET) is a highly sensitive imaging modality that uses radiotracers labeled with positron-emitting isotopes to visualize and quantify physiological processes in vivo. In the context of BTCP research, PET can be used for several purposes. A radiolabeled form of BTCP or a related ligand could be used to determine its biodistribution, brain penetration, and binding to the dopamine transporter. Furthermore, PET imaging can be used to measure receptor occupancy, which is the fraction of target receptors occupied by a drug at a given dose. This information is critical for understanding the dose-response relationship of BTCP and for selecting appropriate doses for further studies.

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that uses gamma-emitting radiotracers. youtube.com While generally having lower spatial resolution than PET, SPECT is a valuable tool for preclinical research. SPECT can be used to assess changes in regional cerebral blood flow, which can be an indirect marker of neuronal activity. youtube.com Additionally, radiolabeled ligands for the dopamine transporter can be used with SPECT to study the competitive binding of BTCP and to assess the integrity of the dopaminergic system.

| Technique | Principle | Potential Application for BTCP | Key Information Provided |

|---|---|---|---|

| PET | Detection of positron-emitting radiotracers to quantify physiological processes. | Measuring dopamine transporter occupancy by BTCP; assessing brain metabolism changes. | High sensitivity for quantitative receptor binding and functional imaging. |

| SPECT | Detection of gamma-emitting radiotracers for functional brain imaging. youtube.com | Assessing changes in cerebral blood flow; studying competitive binding at the dopamine transporter. | Valuable for assessing biodistribution and functional changes in the brain. youtube.com |

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools that provide atomic-level insights into how drugs like this compound interact with their protein targets.

Computational Modeling , including techniques like homology modeling and molecular docking, is used to predict the three-dimensional structure of a drug-receptor complex. Since the primary target of BTCP is the dopamine transporter (DAT), computational models of DAT are used to predict the binding pose of BTCP within the transporter's binding site. youtube.com These models can help identify key amino acid residues that are important for the binding and selectivity of BTCP.

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of a drug-receptor complex over time. By simulating the movements of all atoms in the system, MD can reveal how the binding of an inhibitor like BTCP affects the conformational state of the dopamine transporter. For instance, simulations can help determine whether BTCP stabilizes an outward-facing or inward-facing conformation of the transporter, which has been postulated to correlate with the abuse potential of different DAT inhibitors. These simulations provide a deeper understanding of the molecular mechanisms underlying BTCP's inhibition of dopamine transport and can guide the design of new inhibitors with improved pharmacological properties. youtube.com

| Technique | Principle | Application to BTCP | Potential Insights |

|---|---|---|---|

| Computational Modeling (Docking) | Predicting the preferred binding orientation of a ligand to its target protein. youtube.com | Predicting the binding pose of BTCP within the dopamine transporter. | Identification of key amino acid interactions responsible for binding affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules over time. | Investigating the conformational changes in the dopamine transporter upon BTCP binding. | Understanding the dynamic mechanism of transport inhibition and the conformational preferences of the inhibitor-bound transporter. |

Theoretical Frameworks and Future Directions in Btcp Hydrochloride Research

BTCP Hydrochloride as a Mechanistic Probe for Neurotransmitter Transporter Function

BTCP (Benocyclidine) hydrochloride has established itself as a critical research tool for probing the function of the dopamine (B1211576) transporter (DAT). Its high affinity and selectivity for the DAT over other monoamine transporters and phencyclidine (PCP) binding sites make it a valuable ligand for characterizing the transporter's structure and function. nih.govcaymanchem.com Research utilizing radiolabeled [3H]BTCP has been instrumental in labeling the dopamine uptake complex in brain tissues, such as the mouse striatum and nucleus accumbens. caymanchem.comnih.gov

The distinct binding site of BTCP on the dopamine transporter, compared to cocaine, further enhances its role as a mechanistic probe. nih.gov While both compounds inhibit dopamine reuptake and can produce similar acute effects on extracellular dopamine levels, the differences in their binding and long-term effects (tolerance with BTCP versus sensitization with cocaine) provide a unique angle to investigate the allosteric modulation and conformational states of the DAT. nih.govnih.gov Electrophysiological studies have shown that BTCP dose-dependently decreases the firing rate of nigrostriatal dopamine neurons, an effect that is reduced by hemitransection of the brain anterior to the substantia nigra, indicating a complex interaction within the nigrostriatal pathway. nih.gov

Table 1: Affinity of BTCP and its Metabolites for the Dopamine Transporter (DAT) This table is interactive. You can sort and filter the data.

| Compound | Type | Affinity / Potency Note | Source(s) |

|---|---|---|---|

| BTCP (Benocyclidine) | Parent Compound | High affinity and potent inhibitor of DAT (IC50 = 8 nM) | caymanchem.com |

| Metabolite 1 (unspecified) | Active Metabolite | 50 times higher potency than BTCP in displacing [3H]BTCP in vivo | nih.gov |

| Metabolite 2 (unspecified) | Active Metabolite | 10 times higher potency than BTCP in displacing [3H]BTCP in vivo | nih.gov |

| Monohydroxylated derivatives (3, 5) | In Vitro Metabolites | Showed high affinity for the DA transporter in vitro | acs.orgmdma.ch |

Elucidating Novel Mechanisms Beyond Dopamine Reuptake Inhibition

While the primary mechanism of this compound is the inhibition of the dopamine transporter, its unique pharmacological profile suggests the involvement of other mechanisms that are not yet fully understood. A key observation is that chronic administration of BTCP leads to tolerance, whereas cocaine, another potent DAT inhibitor, typically produces sensitization. nih.govacs.org This divergence points to differing downstream neuroadaptations and potentially other molecular targets or signaling pathways influenced by BTCP.

The structural relationship of BTCP to phencyclidine (PCP) is noteworthy, although it displays low affinity for the PCP binding site on the NMDA receptor. nih.govcaymanchem.com However, the study of its analogs, such as N-[1-(2-thiophenyl)cyclohexyl]piperidine (TCP), which is selective for the PCP binding site, highlights how small structural modifications can drastically alter the mechanism of action. nih.gov This suggests that while BTCP itself is highly selective for the DAT, subtle interactions with other receptors or ion channels cannot be entirely ruled out and warrant further investigation. The biphasic effect of TCP on dopamine neuron firing, contrasted with BTCP's purely inhibitory effect, underscores the distinct mechanisms at play even among close analogs. nih.gov

Future research should focus on whether BTCP or its active metabolites modulate other components of the dopaminergic synapse, such as presynaptic autoreceptors or downstream signaling cascades, in a manner distinct from cocaine. Investigating potential allosteric modulation of other receptors or transporters, or even "off-target" binding that only becomes significant under chronic exposure, could provide insights into the development of tolerance. The fact that its active metabolites have different potencies suggests a complex in vivo pharmacology that extends beyond the simple action of the parent drug. nih.gov

Development of Next-Generation Research Tools Based on this compound Scaffold

The BTCP scaffold represents a promising starting point for the development of a new generation of highly specific neurological research tools. Its high affinity and selectivity for the DAT make it an excellent chemical backbone for creating novel probes with tailored properties. By systematically modifying the benzothiophene, cyclohexyl, or piperidine (B6355638) rings, it is possible to develop new analogs with varied affinities, potencies, and selectivities.

One avenue of development is the creation of fluorescent or photoaffinity labels based on the BTCP structure. Such tools would be invaluable for visualizing dopamine transporters in living cells and tissues, allowing for real-time tracking of transporter trafficking, density, and conformational changes in response to various stimuli. This could provide unprecedented insights into the cellular and molecular biology of the DAT in both healthy and diseased states.

Integration of Multi-Omics Approaches in this compound Research

To gain a comprehensive understanding of the long-term effects of this compound, particularly the development of tolerance, the integration of multi-omics approaches is essential. While single-target studies have been foundational, they cannot capture the full spectrum of neuroadaptations that occur with chronic drug exposure. A multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, could reveal the complex network of molecular changes induced by BTCP. mdpi.comfrontiersin.org

For example, a transcriptomic analysis (e.g., RNA-seq) of brain regions rich in dopamine transporters (like the striatum and nucleus accumbens) from subjects chronically treated with BTCP could identify changes in gene expression related to the DAT itself, other neurotransmitter systems, neuroinflammatory pathways, or synaptic plasticity. Proteomics could then confirm whether these changes in gene expression translate to altered protein levels. Metabolomics could identify shifts in neurotransmitter synthesis and degradation pathways or other metabolic markers associated with tolerance. nih.govnih.gov

Integrating these datasets could help build predictive models of BTCP response and tolerance. researchgate.net For instance, by correlating specific genetic variants (genomics) with changes in gene expression (transcriptomics) and metabolite levels (metabolomics), researchers could identify key pathways and biomarkers. This approach has been proposed for understanding responses to other neuropsychiatric drugs, like SSRIs, and could be powerfully applied to differentiate the molecular signatures of BTCP-induced tolerance from cocaine-induced sensitization. frontiersin.orgnih.gov Such studies could uncover why two drugs with a similar primary target produce divergent long-term outcomes.

Interdisciplinary Approaches and Collaboration for Comprehensive Understanding

A full understanding of this compound's unique pharmacological profile necessitates a robust interdisciplinary approach. The complexity of its effects, from molecular interactions to behavioral outcomes, cannot be fully appreciated from a single scientific viewpoint. Collaboration between medicinal chemists, pharmacologists, neuroscientists, computational biologists, and behavioral scientists is crucial.

Medicinal chemists can synthesize novel analogs and probes based on the BTCP scaffold, as described in section 7.3. acs.org Pharmacologists can then characterize the binding profiles and functional activities of these new compounds in vitro and in vivo. nih.govnih.gov Neuroscientists, using techniques like electrophysiology and in vivo microdialysis, can study how these compounds affect neuronal activity and neurotransmitter dynamics in real-time. nih.gov

Computational biologists are needed to integrate the large datasets generated by multi-omics studies, using machine learning and systems biology approaches to model the complex interactions and identify key drivers of the observed effects. researchgate.net Finally, behavioral scientists can design and conduct sophisticated experiments in animal models to understand how the molecular and cellular effects of BTCP and its analogs translate into complex behaviors, such as reward, motivation, and the development of tolerance. nih.gov Such an integrated, interdisciplinary effort, similar to those undertaken for phencyclidine research in the past, would be the most effective path toward fully elucidating the mechanisms of BTCP and leveraging its unique properties for future therapeutic and research tool development. nih.gov

Q & A

Q. What are the primary neurochemical mechanisms of BTCP hydrochloride, and how do they compare to other dopamine reuptake inhibitors like cocaine?

this compound acts as a dopamine transporter (DAT) inhibitor, blocking dopamine reuptake similarly to cocaine. However, its discriminative stimulus effects in animal models differ due to structural and pharmacokinetic variations. Unlike cocaine, BTCP’s phencyclidine (PCP) analog structure may confer unique interactions with NMDA receptors or other monoamine systems, leading to divergent behavioral profiles. Comparative studies using radioligand binding assays (e.g., [³H]WIN 35,428 for DAT affinity) and microdialysis for extracellular dopamine measurement are essential to quantify these differences .

Q. What methodologies are recommended for characterizing this compound's affinity for the dopamine transporter (DAT) in vitro?

Standard in vitro protocols include:

- Radioligand competitive binding assays : Use [³H]cocaine or [³H]GBR 12935 to measure DAT affinity in rat striatal synaptosomes.

- Uptake inhibition assays : Assess inhibition of [³H]dopamine uptake in transfected cells (e.g., HEK293 expressing human DAT).

- Kinetic analysis : Calculate IC₅₀ values and compare to reference DAT inhibitors (e.g., nomifensine). These methods require validation via saturation and displacement curves to ensure specificity .

Q. How is this compound synthesized, and what analytical techniques confirm its structural purity?

this compound is synthesized via nucleophilic substitution of 1-(2-benzo[b]thienyl)cyclohexylpiperidine, followed by hydrochloride salt formation. Structural confirmation involves:

- NMR spectroscopy (¹H/¹³C) to verify cyclohexyl and piperidine moieties.

- Mass spectrometry (LC-MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% by area under the curve). Residual solvents and counterion stoichiometry should be quantified using Karl Fischer titration and ion chromatography .

Advanced Research Questions

Q. How can researchers design experiments to differentiate this compound's discriminative stimulus effects from cocaine in animal models?

Use a drug discrimination paradigm in rodents trained to recognize cocaine’s effects. Administer this compound (dose range: 5–20 mg/kg, i.p.) and compare lever-pressing responses to cocaine (1–10 mg/kg). Key controls:

- Generalization testing : Determine if BTCP substitutes fully or partially for cocaine.

- Antagonist studies : Pretreat with DAT inhibitors (e.g., GBR 12909) or NMDA antagonists (e.g., MK-801) to isolate receptor contributions. Statistical analysis via ANOVA with post-hoc tests (e.g., Tukey’s) can identify significant differences in response rates .

Q. What strategies are effective for resolving contradictions between this compound's in vitro DAT inhibition potency and in vivo behavioral outcomes?

Discrepancies may arise from metabolite activity or off-target effects. Strategies include:

- Pharmacokinetic profiling : Quantify BTCP and its metabolites (e.g., 1-(2-benzo[b]thienyl)cyclohexanol) in plasma and brain tissue using LC-MS/MS.

- Receptor profiling : Screen for affinity at serotonin (SERT), norepinephrine (NET), and NMDA receptors via competitive binding assays.

- Behavioral pharmacology : Compare locomotor activity, conditioned place preference, and self-administration paradigms to correlate in vitro potency with in vivo efficacy .

Q. What advanced methodologies are used to quantify this compound's active metabolites in biological matrices, and how do these metabolites influence pharmacological activity?

BTCP is metabolized into two primary active compounds: 1-(2-benzo[b]thienyl)cyclohexanol and piperidine-N-oxide. Methods include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and use deuterated internal standards for quantification.

- Microdialysis coupled with HPLC : Measure real-time metabolite levels in rodent striatum. Metabolites retain DAT affinity (Ki = 15–30 nM) but exhibit reduced blood-brain barrier penetration, altering duration and magnitude of dopamine elevation .

Methodological Notes

- Data Interpretation : When analyzing behavioral vs. neurochemical data, consider time-course studies to align peak brain concentrations with effect onset.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols.

- Instrumentation : For LC-MS, use electrospray ionization (ESI) in positive ion mode with a C18 column (2.1 × 50 mm, 1.7 µm) for optimal metabolite separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.